![molecular formula C16H21N3OS2 B13792927 N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13792927.png)
N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,N-CYCLOPROPYL-2-[[5,6-DIMETHYL-2-(ISOPROPYL)THIENO[2,3-D]PYRIMIDIN-4-YL]THIO]-: is a complex organic compound with a unique structure that includes a cyclopropyl group, a thieno[2,3-d]pyrimidine core, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-CYCLOPROPYL-2-[[5,6-DIMETHYL-2-(ISOPROPYL)THIENO[2,3-D]PYRIMIDIN-4-YL]THIO]- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[2,3-d]pyrimidine core, introduction of the cyclopropyl group, and the final acetamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent quality. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: ACETAMIDE,N-CYCLOPROPYL-2-[[5,6-DIMETHYL-2-(ISOPROPYL)THIENO[2,3-D]PYRIMIDIN-4-YL]THIO]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, ACETAMIDE,N-CYCLOPROPYL-2-[[5,6-DIMETHYL-2-(ISOPROPYL)THIENO[2,3-D]PYRIMIDIN-4-YL]THIO]- is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-CYCLOPROPYL-2-[[5,6-DIMETHYL-2-(ISOPROPYL)THIENO[2,3-D]PYRIMIDIN-4-YL]THIO]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- ACETAMIDE,N-CYCLOPROPYL-2-[(5,6-DIMETHYL-2-PROPYLTHIENO[2,3-D]PYRIMIDIN-4-YL)THIO]-
- ACETAMIDE,N-CYCLOPROPYL-2-[(5,6-DIMETHYL-2-(1-METHYLETHYL)THIENO[2,3-D]PYRIMIDIN-4-YL)THIO]-
Comparison: Compared to similar compounds, ACETAMIDE,N-CYCLOPROPYL-2-[[5,6-DIMETHYL-2-(ISOPROPYL)THIENO[2,3-D]PYRIMIDIN-4-YL]THIO]- stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C16H21N3OS2 |
|---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
N-cyclopropyl-2-(5,6-dimethyl-2-propan-2-ylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H21N3OS2/c1-8(2)14-18-15(21-7-12(20)17-11-5-6-11)13-9(3)10(4)22-16(13)19-14/h8,11H,5-7H2,1-4H3,(H,17,20) |
InChI Key |
RDCCVZZRVRMLPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)C(C)C)SCC(=O)NC3CC3)C |
solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol](/img/structure/B13792845.png)


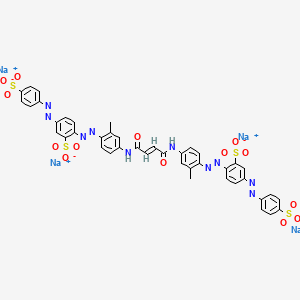
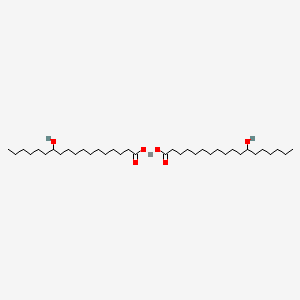
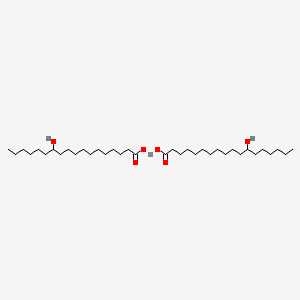
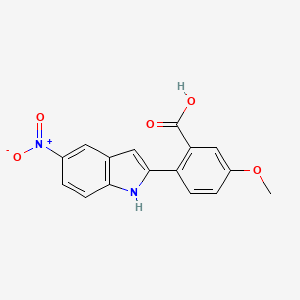
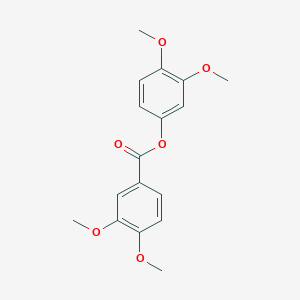

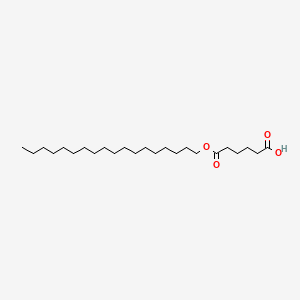
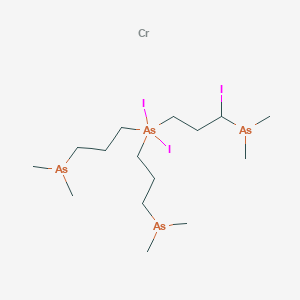
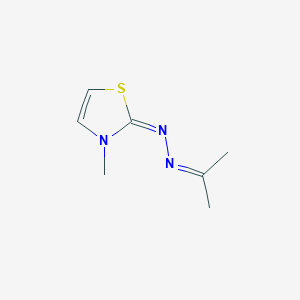
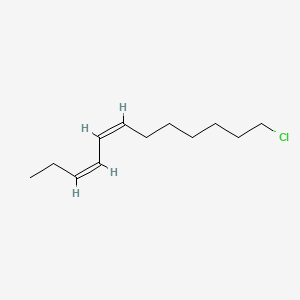
![[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid](/img/structure/B13792936.png)
